BB1-acid
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Overview
Description
It is a diazo biotin probe used in chemoselective bioconjugation strategies to modify proteins site-specifically . This compound has gained attention for its unique properties and applications in various scientific fields.
Preparation Methods
BB1-acid can be synthesized through several routes. One common method involves the reaction of benzoic acid derivatives with diazo compounds under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
BB1-acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BB1-acid has a wide range of scientific research applications:
Chemistry: It is used in chemoselective bioconjugation strategies to modify proteins site-specifically.
Biology: this compound is employed in studies involving protein modifications and interactions.
Medicine: Research on this compound includes its potential use in developing novel therapeutic agents targeting specific proteins.
Mechanism of Action
The mechanism of action of BB1-acid involves its interaction with specific molecular targets, such as proteins. It modifies proteins through chemoselective bioconjugation, allowing for precise modifications at specific sites . This process involves the formation of covalent bonds between this compound and the target protein, leading to the desired modification. The pathways involved in this mechanism include the activation of specific functional groups in this compound and their subsequent reaction with target proteins.
Comparison with Similar Compounds
BB1-acid can be compared with other similar compounds, such as:
Bombesin: A peptide that interacts with bombesin receptors and has various biological activities.
Neuromedin B: Another peptide with similar receptor interactions but different biological effects.
Gastrin-releasing peptide: A peptide with similar structure and function but distinct receptor binding properties.
This compound is unique due to its specific chemoselective bioconjugation properties, which allow for precise protein modifications not achievable with other compounds .
Properties
Molecular Formula |
C28H29N5O2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C28H29N5O2/c1-17-13-19(3)25(20(4)14-17)32-11-12-33(26-21(5)15-18(2)16-22(26)6)28(32)30-31-29-24-9-7-23(8-10-24)27(34)35/h7-16H,1-6H3,(H,34,35) |
InChI Key |
UINYEYRRODHJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
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